molecular formula C18H12Cl2F6N2O3 B2441810 N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 477863-96-0

N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No. B2441810
CAS RN: 477863-96-0
M. Wt: 489.2
InChI Key: KGXYGGHVJGULDN-FEDGQQDLSA-N
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Description

“N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The compound also contains a dichlorophenyl group and a trifluoroethoxy group, which can potentially contribute to its chemical properties and biological activities .

Scientific Research Applications

Anticancer Properties

This compound has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It exhibits cytotoxicity by interfering with cell division and inducing apoptosis. Further studies are needed to explore its mechanism of action and potential clinical applications .

Antibacterial Activity

“12P-553S” demonstrates antibacterial properties against both Gram-positive and Gram-negative bacteria. It inhibits bacterial growth by disrupting essential cellular processes. Researchers are exploring its potential as a novel antibiotic candidate .

Anti-Inflammatory Effects

The compound exhibits anti-inflammatory activity by modulating inflammatory pathways. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

Calcium Channel Antagonism

“N’-[(1Z)-(2,4-dichlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide” interacts with calcium channels, affecting calcium influx. This property could have implications for cardiovascular health and neurological disorders .

Antiallergic Potential

Studies suggest that the compound may mitigate allergic reactions by modulating immune responses. Its antiallergic effects warrant further investigation .

Potential Antituberculostatic Agent

Researchers have explored its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound shows inhibitory effects, making it a candidate for tuberculosis drug development .

properties

IUPAC Name

N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F6N2O3/c19-11-2-1-10(14(20)5-11)7-27-28-16(29)13-6-12(30-8-17(21,22)23)3-4-15(13)31-9-18(24,25)26/h1-7H,8-9H2,(H,28,29)/b27-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXYGGHVJGULDN-FEDGQQDLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)N/N=C\C2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

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